N-[(2-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound also features a methoxyphenyl group attached to the nitrogen atom and a carboxamide group at the 3-position of the pyridazine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester. This reaction forms the basic pyridazine structure.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyridazine derivative with a methoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the desired product.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridazine derivative with an appropriate amine, such as ammonia or an amine derivative, under suitable reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the above-mentioned synthetic routes. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyridazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for nucleophilic substitution include alkyl halides, aryl halides, and various nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation Products: Phenolic derivatives of the methoxyphenyl group.
Reduction Products: Amine derivatives of the carboxamide group.
Substitution Products: Various substituted derivatives of the pyridazine ring.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various functionalized pyridazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. It is also studied for its potential as an enzyme inhibitor and receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with various enzymes, receptors, and proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or bind to specific receptors to modulate their signaling.
Pathways Involved: The compound may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction. It may induce cell cycle arrest, promote apoptosis, or modulate signaling pathways such as the MAPK/ERK pathway.
Comparison with Similar Compounds
N-[(2-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide can be compared with other similar compounds, such as:
N-[(2-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group. It may exhibit different chemical and biological properties due to the difference in functional groups.
N-[(2-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-thioamide: This compound has a thioamide group instead of a carboxamide group. The presence of sulfur may impart different reactivity and biological activity to the compound.
N-[(2-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group. The sulfonamide group may enhance the compound’s solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-11-5-3-2-4-9(11)8-14-13(18)10-6-7-12(17)16-15-10/h2-7H,8H2,1H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVSHOUWSACDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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